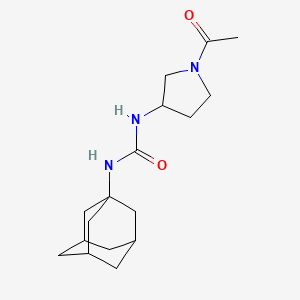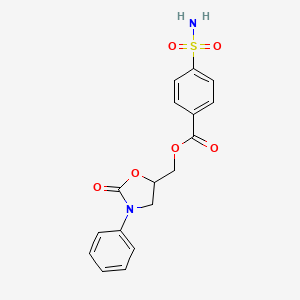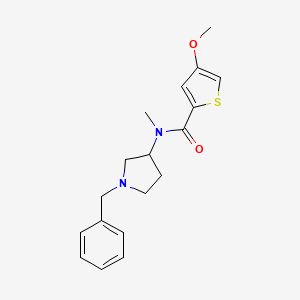![molecular formula C18H19NO5S B7426945 Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B7426945.png)
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxolan-3-yl group, a sulfamoyl group, and a benzoate ester makes it a versatile molecule for synthetic and analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxolan-3-yl Intermediate: This step involves the preparation of oxolan-3-ylmethanamine, which can be synthesized from tetrahydrofuran through a series of reactions including amination and reduction.
Esterification: Finally, the sulfamoyl derivative is esterified with benzoic acid or its derivatives under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The oxolan-3-yl group can be oxidized to form oxolan-3-one under mild oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxolan-3-one.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzoate ester can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolan-3-ylmethanamine: A simpler compound with similar structural features but lacking the sulfamoyl and benzoate groups.
Oxolan-3-one: An oxidized form of the oxolan-3-yl group.
3-Methylbenzenesulfonamide: Contains the sulfamoyl group but lacks the oxolan-3-yl and benzoate ester.
Uniqueness
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolan-3-yl group enhances its solubility and stability, while the sulfamoyl and benzoate groups provide specific interactions with biological targets .
Propriétés
IUPAC Name |
oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-4-2-6-15(10-13)19-25(21,22)17-7-3-5-14(11-17)18(20)24-16-8-9-23-12-16/h2-7,10-11,16,19H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUFJIVDAHHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-fluoro-2-(methoxymethyl)phenyl]urea](/img/structure/B7426875.png)
![N-(4-cyanophenyl)-N'-methyl-N'-[(2-methylpyrazol-3-yl)methyl]oxamide](/img/structure/B7426883.png)


![3-Ethoxy-2,2-dimethyl-1-[[(2-pyridin-3-ylquinazolin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7426903.png)
![1-cyano-N-[3-[4-(trifluoromethyl)phenyl]prop-2-ynyl]cyclobutane-1-carboxamide](/img/structure/B7426916.png)
![4-[3-(3-Bromophenoxy)-2-hydroxypropyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7426921.png)
![3-(2-Methylpropyl)-4-[3-(pyridin-2-ylmethylsulfanyl)propanoyl]piperazin-2-one](/img/structure/B7426927.png)
![methyl N-[4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]-2-fluorophenyl]carbamate](/img/structure/B7426935.png)
![Methyl 4-cyclopentyl-2-[[2-(trifluoromethyl)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7426940.png)
![1-N-[2-[ethyl(methyl)amino]-2-oxoethyl]-4-N-(4-fluorophenyl)piperidine-1,4-dicarboxamide](/img/structure/B7426955.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiolane-3-carboxamide](/img/structure/B7426965.png)


